

Commercial Sources and Technical Guide for Methyltetrazine-PEG24-Boc

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Compound of Interest

Compound Name: Methyltetrazine-PEG24-Boc

Cat. No.: B8114375

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Methyltetrazine-PEG24-Boc**, a heterobifunctional linker crucial for advanced bioconjugation applications. This document details its commercial availability, key technical specifications, and experimental protocols for its use in areas such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Introduction to Methyltetrazine-PEG24-Boc

Methyltetrazine-PEG24-Boc is a versatile chemical tool employed in the field of bioconjugation. It features three key components:

- A Methyltetrazine moiety: This group participates in a highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with trans-cyclooctene (TCO) and its derivatives. This "click chemistry" reaction is known for its rapid kinetics and high specificity, even in complex biological media.^[1]
- A 24-unit polyethylene glycol (PEG) spacer: The hydrophilic PEG chain enhances the solubility and bioavailability of the molecule and the resulting conjugate.^[2] It also provides a flexible spacer to minimize steric hindrance between the conjugated biomolecules.
- A Boc (tert-butyloxycarbonyl) protecting group: This acid-labile protecting group caps a primary amine. The Boc group can be readily removed under acidic conditions to reveal a

free amine, which can then be used for subsequent conjugation reactions.^[3]

These features make **Methyltetrazine-PEG24-Boc** a valuable reagent for the multi-step synthesis of complex biomolecular architectures.

Commercial Availability

Methyltetrazine-PEG24-Boc and its derivatives are available from a range of specialized chemical suppliers. The following table summarizes the offerings from several prominent vendors. Please note that catalog numbers, purity, and availability are subject to change and should be confirmed on the respective supplier's website.

Supplier	Product Name	Catalog Number	Purity	Notes
MedchemExpress	Methyltetrazine-PEG24-NH-Boc	HY-130627	>98%	PROTAC linker.
BOC Sciences	Methyltetrazine-PEG24-acid	R08-0053	97%	Related derivative with a terminal carboxylic acid instead of Boc-protected amine.
Precise PEG	Methyltetrazine-O-PEG24-amine	AG-0526	>96%	Related derivative with a terminal amine.
Conju-Probe	Methyltetrazine-PEG derivatives	Varies	Varies	Offers a range of Methyltetrazine-PEG linkers with different PEG lengths and functional groups.
BroadPharm	Methyltetrazine-PEG derivatives	Varies	Varies	Specializes in PEG linkers for bioconjugation, including various tetrazine-PEG reagents.

Technical Data

The following table summarizes key quantitative data for Methyltetrazine-PEG linkers. Data for the specific PEG24-Boc variant may vary slightly between suppliers, and it is recommended to consult the supplier's datasheet for precise information.

Parameter	Value	Source
Molecular Formula	C57H105N5O24 (for amine derivative)	Precise PEG
Molecular Weight	1244.48 g/mol (for amine derivative)	Precise PEG
Purity	Typically >95%	Multiple Suppliers
Appearance	White to off-white solid or oil	General Observation
Solubility	Soluble in DMSO, DMF, and other organic solvents	MedchemExpress
Storage Conditions	Store at -20°C or -80°C, protect from moisture	MedchemExpress[4]

Experimental Protocols

The primary application of **Methyltetrazine-PEG24-Boc** lies in its ability to participate in the tetrazine-TCO ligation, a cornerstone of bioorthogonal chemistry. Below are detailed methodologies for key experiments.

General Protocol for Tetrazine-TCO Ligation

This protocol describes a general procedure for conjugating a tetrazine-modified molecule (such as deprotected Methyltetrazine-PEG24-Amine) to a TCO-modified biomolecule.

Materials:

- Tetrazine-functionalized molecule (e.g., deprotected and purified Methyltetrazine-PEG24-conjugate)
- TCO-functionalized biomolecule (e.g., protein, antibody)
- Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, is commonly used. The reaction is efficient in a pH range of 6-9.[5]
- Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving the tetrazine linker.

Procedure:

- **Preparation of Reactants:**
 - Dissolve the tetrazine-functionalized molecule in a minimal amount of DMSO or DMF to create a stock solution.
 - Prepare the TCO-functionalized biomolecule in the reaction buffer.
- **Conjugation Reaction:**
 - Add a 1.05 to 1.5-fold molar excess of the tetrazine-functionalized molecule to the TCO-functionalized biomolecule solution.[\[5\]](#)
 - Incubate the reaction mixture at room temperature for 30-60 minutes. For less reactive partners or to ensure complete reaction, the incubation can be extended to 2 hours or overnight at 4°C.[\[5\]](#)
- **Monitoring the Reaction:**
 - The progress of the reaction can be monitored by observing the disappearance of the characteristic pink/red color of the tetrazine.
 - Alternatively, the reaction can be monitored spectroscopically by the decrease in absorbance of the tetrazine at around 520-540 nm.[\[1\]](#)
- **Purification of the Conjugate:**
 - Purify the resulting conjugate using methods appropriate for the biomolecule, such as size-exclusion chromatography (SEC), to remove unreacted linker.[\[5\]](#)
- **Analysis:**
 - Characterize the final conjugate using techniques like SDS-PAGE, mass spectrometry (LC-MS), and HPLC to confirm successful conjugation and purity.

Two-Step Synthesis of a PROTAC using a Methyltetrazine-PEG-DBCO Linker

This protocol outlines the synthesis of a PROTAC using a heterobifunctional linker containing both a methyltetrazine and a DBCO group, illustrating a common application for such linkers.

Step 1: Reaction of Azide-functionalized Protein of Interest (POI) Ligand with DBCO-PEG-Methyltetrazine

- Dissolve the azide-functionalized POI ligand (1.0 equivalent) and the DBCO-PEG-Methyltetrazine linker (1.1 equivalents) in anhydrous DMF or DMSO to a final concentration of 10-50 mM.[\[6\]](#)
- Stir the reaction mixture at room temperature (20-25°C) for 4-12 hours.[\[6\]](#)
- Monitor the reaction progress by LC-MS, looking for the disappearance of starting materials and the appearance of the product peak.[\[6\]](#)
- Upon completion, purify the intermediate product (POI ligand-PEG-Methyltetrazine) by preparative HPLC.[\[6\]](#)
- Lyophilize the pure fractions and confirm the identity and purity by high-resolution mass spectrometry and NMR.[\[6\]](#)

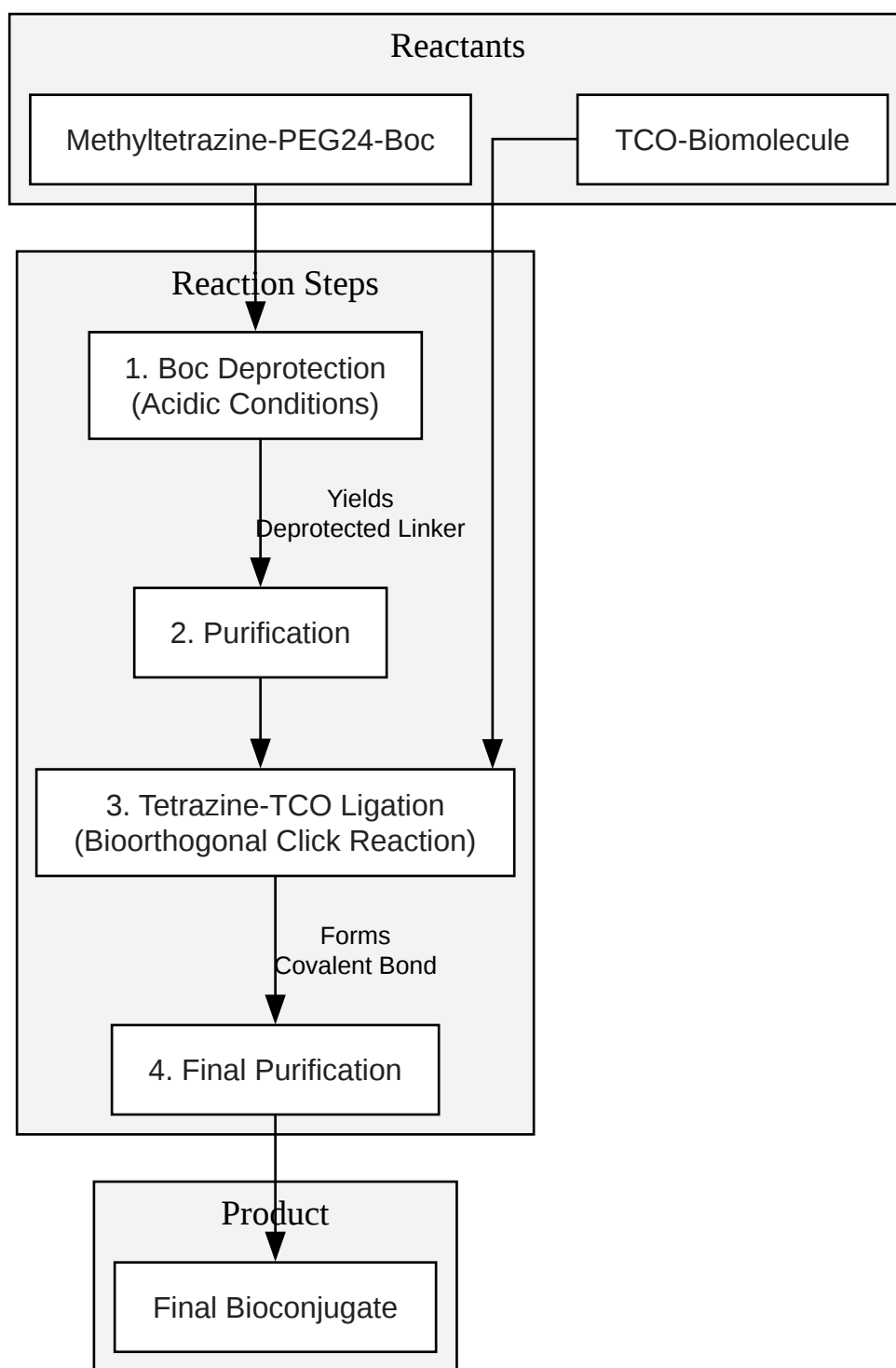
Step 2: Reaction of POI Ligand-PEG-Methyltetrazine with TCO-functionalized E3 Ligase Ligand

- Dissolve the purified POI ligand-PEG-Methyltetrazine intermediate (1.0 equivalent) and the TCO-functionalized E3 ligase ligand (1.2 equivalents) in a suitable solvent (e.g., DMF, DMSO, or a PBS/organic co-solvent mixture).[\[6\]](#)
- Stir the reaction at room temperature for 1-4 hours.
- Monitor the formation of the final PROTAC product by LC-MS.[\[6\]](#)
- Purify the final PROTAC by preparative HPLC.[\[6\]](#)

- Lyophilize the pure fractions and characterize the final product by high-resolution mass spectrometry and NMR to confirm its identity, purity, and structure.[6]

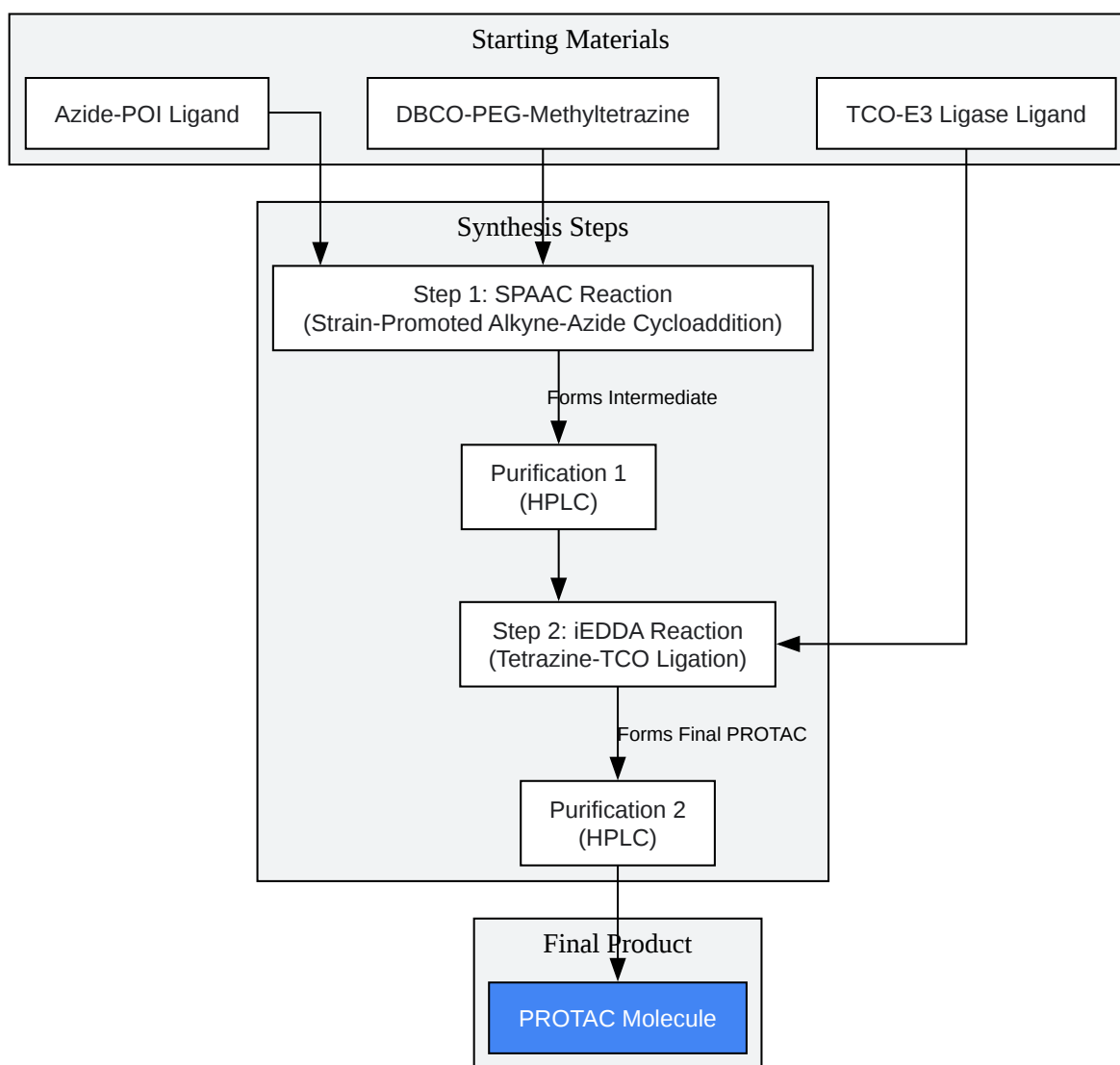
Diagrams and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the use of **Methyltetrazine-PEG24-Boc**.



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Caption: General workflow for bioconjugation using **Methyldetrazine-PEG24-Boc**.



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Caption: Workflow for a two-step PROTAC synthesis.

Conclusion

Methyltetrazine-PEG24-Boc is a powerful and versatile tool for researchers in drug development and chemical biology. Its well-defined structure, commercial availability, and the robust nature of the tetrazine-TCO ligation provide a reliable method for constructing complex bioconjugates. The experimental protocols and workflows provided in this guide offer a starting point for the successful application of this important chemical linker in a variety of research settings.

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